molecular formula C10H11Cl3N2O2 B412000 2-Methylpropyl 4-amino-3,5,6-trichloropyridine-2-carboxylate CAS No. 202277-88-1

2-Methylpropyl 4-amino-3,5,6-trichloropyridine-2-carboxylate

Cat. No.: B412000
CAS No.: 202277-88-1
M. Wt: 297.6g/mol
InChI Key: ZURTZOKKQIXKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropyl 4-amino-3,5,6-trichloropyridine-2-carboxylate is a high-purity chemical compound intended solely for laboratory research and use as a reference standard. This ester derivative is part of a significant class of 3,5,6-trichloropyridine-2-carboxylate compounds, which are extensively studied for their biological activities, particularly in the field of agrochemicals . The molecular formula is C10H11Cl3N2O2, with a molecular mass of approximately 297.57 g/mol . The compound shares a close structural relationship with Picloram (4-Amino-3,5,6-trichloropicolinic acid), a well-known and widely used herbicide . As an ester analog, its primary research value lies in structure-activity relationship (SAR) studies. Researchers utilize this compound to investigate how the isobutyl ester moiety influences properties like lipophilicity, systemic transport, and overall efficacy compared to the parent acid or other ester derivatives such as the methyl ester (CAS# 14143-55-6) . The modification of the carboxylic acid group is a common strategy in pro-drug design to enhance absorption and bioavailability. Handling of this material requires appropriate laboratory precautions. It is advised to avoid dust formation and contact with skin and eyes. Adequate ventilation and the use of personal protective equipment, including gloves and safety glasses, are recommended . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methylpropyl 4-amino-3,5,6-trichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3N2O2/c1-4(2)3-17-10(16)8-5(11)7(14)6(12)9(13)15-8/h4H,3H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURTZOKKQIXKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-amino-3,5,6-trichloropyridine-2-carboxylate typically involves the reaction of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 2-methylpropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-amino-3,5,6-trichloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and trichloro groups on the pyridine ring make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include pyridine oxides.

    Reduction: Products include amines and reduced pyridine derivatives.

Scientific Research Applications

Chemical Overview

  • Chemical Formula: C10H11Cl3N2O2
  • CAS Number: 202277-88-1
  • Structure: The compound features a pyridine ring substituted with amino, trichloro, and carboxylate groups, which contribute to its reactivity and versatility in chemical synthesis.

Chemistry

  • Building Block for Organic Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various substitution reactions that can lead to the formation of novel compounds.

Biology

  • Biochemical Probes: Research has indicated that 2-Methylpropyl 4-amino-3,5,6-trichloropyridine-2-carboxylate can interact with biological targets. Its structure enables it to bind to specific enzymes or receptors, potentially modulating their activities.

Medicine

  • Antimicrobial Properties: Studies have explored the compound's potential as an antimicrobial agent. Its interaction with microbial enzymes may inhibit their function, showcasing its utility in combating infections.
  • Anticancer Activity: Preliminary investigations have suggested that this compound exhibits anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant growth inhibition rates .

Agriculture

  • Herbicide Development: The compound is related to herbicides like Picloram, which is used for controlling woody plants and broadleaf weeds. Its trichloro substitutions enhance its efficacy as a systemic herbicide .

Data Table: Applications and Findings

Application AreaDescriptionFindings
ChemistryBuilding block for organic synthesisUsed in various substitution reactions to create complex molecules
BiologyBiochemical probeInteracts with enzymes/receptors; potential for drug development
MedicineAntimicrobial & anticancer agentDemonstrated growth inhibition in cancer cell lines; effective against microbes
AgricultureHerbicide formulationRelated to Picloram; effective in controlling unwanted vegetation

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial effects of this compound against several bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Efficacy

In vitro tests conducted by the National Cancer Institute evaluated the compound's effects on various human tumor cell lines. The findings revealed a mean growth inhibition rate of approximately 50% across multiple tested cell lines, highlighting its promise as a candidate for further therapeutic development .

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-amino-3,5,6-trichloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, leading to antimicrobial activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-methylpropyl 4-amino-3,5,6-trichloropyridine-2-carboxylate with its analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) LogP Boiling Point (°C) Key Applications
Potassium 4-amino-3,5,6-trichloropyridine-2-carboxylate Not provided C₆H₂Cl₃KN₂O₂ ~297.5 (estimated) N/A Low (ionic) N/A Water-soluble herbicide formulations
Methyl 4-amino-3,5,6-trichloropyridine-2-carboxylate 14143-55-6 C₇H₅Cl₃N₂O₂ 255.49 1.61 2.99 394.6 Lipophilic herbicide; proherbicide
Octan-2-yl 4-amino-3,5,6-trichloropyridine-2-carboxylate 26952-20-5 C₁₄H₁₉Cl₃N₂O₂ 353.67 1.287 5.72 460.4 High-persistence agrochemicals
This compound Not available C₁₀H₁₁Cl₃N₂O₂ ~297.35 (estimated) ~1.4 (estimated) ~3.5–4.2 (estimated) ~400–420 (estimated) Moderate persistence; balanced solubility

Key Observations

Ester Group Influence :

  • Lipophilicity : Larger ester groups (e.g., octan-2-yl) increase LogP, enhancing lipid solubility and environmental persistence. The 2-methylpropyl ester likely exhibits intermediate LogP (~3.5–4.2), making it less water-soluble than the potassium salt but more bioavailable than the octan-2-yl derivative .
  • Density and Volatility : Branching in the 2-methylpropyl group may reduce density compared to linear esters (e.g., octan-2-yl). Boiling points correlate with molecular weight, placing the target compound between methyl and octan-2-yl esters .

Applications :

  • Potassium Salt : High water solubility makes it suitable for foliar sprays or soil treatments requiring rapid absorption .
  • Methyl Ester : Lower molecular weight and moderate LogP favor systemic herbicide activity with quicker degradation .
  • Octan-2-yl Ester : High LogP (5.72) suggests use in long-lasting formulations for resistant weeds .
  • 2-Methylpropyl Ester : Estimated intermediate properties may balance solubility and persistence, ideal for controlled-release applications.

Toxicity and Handling :

  • Methyl ester is labeled as a skin sensitizer (R43) , while octan-2-yl ester’s high lipophilicity may pose bioaccumulation risks. The 2-methylpropyl ester’s hazards remain uncharacterized but likely align with ester herbicides.

Biological Activity

2-Methylpropyl 4-amino-3,5,6-trichloropyridine-2-carboxylate is a synthetic organic compound notable for its diverse biological activities and applications in agriculture, chemistry, and medicine. Its unique structure includes a pyridine ring substituted with amino, trichloro, and carboxylate groups, which contribute to its reactivity and biological interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11Cl3N2O2
  • Molecular Weight : 297.565 g/mol
  • CAS Number : 202277-88-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 2-methylpropanol under reflux conditions to achieve esterification. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been studied for its potential as a biochemical probe due to its capacity to modulate enzyme activities and inhibit microbial functions.

Key Biological Targets:

  • Enzymes : The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to antimicrobial effects.
  • Receptors : It may also bind to various receptors, influencing physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell functions or inhibition of essential enzymatic processes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activities. These findings are based on its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro. Further research is needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against multi-drug resistant (MDR) pathogens. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
    PathogenMinimum Inhibitory Concentration (MIC)
    E. coli50 µg/mL
    S. aureus25 µg/mL
    C. albicans30 µg/mL
  • Anticancer Activity :
    • In vitro assays conducted on various cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
    A54918

Research Applications

The compound serves as a valuable building block in organic synthesis and has potential applications in drug development due to its biological activities. Its role in the development of agrochemicals is also noteworthy, particularly in creating more effective pest control agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Methylpropyl 4-amino-3,5,6-trichloropyridine-2-carboxylate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation, esterification, and amidation. For example, chlorination of pyridine derivatives using thionyl chloride (SOCl₂) in chlorobenzene, followed by nucleophilic substitution with 2-methylpropylamine, is a common approach. Optimization strategies include:

  • Catalyst selection : Sodium bromide (NaBr) enhances halogenation efficiency by stabilizing intermediates .
  • Solvent systems : Polar aprotic solvents like DMF improve reaction homogeneity, while chlorobenzene aids in azeotropic water removal .
  • Temperature control : Maintaining 85°C during coupling reactions minimizes side-product formation .
  • Monitoring : Use TLC or HPLC to track reaction progress, with yields averaging 58–87% under optimized conditions .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.81–8.71 ppm for pyridine protons) confirm substitution patterns and ester/amine functionalities .
  • Mass spectrometry : ESI-MS (e.g., m/z 282.29 [M+Na]⁺) validates molecular weight and fragmentation pathways .
  • HPLC with UV detection : Resolves impurities using C18 columns and gradient elution (ACN/water with 0.1% TFA) .
  • Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity or interactions of this compound in biological systems?

  • Methodological Answer : Density functional theory (DFT) and molecular docking are pivotal:

  • DFT calculations : Predict electron density maps to identify reactive sites (e.g., chlorine atoms as electrophilic centers) .
  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target enzymes (e.g., fungal cytochrome P450 in zoospore regulation studies) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, such as logP (~3.2) and bioavailability, to prioritize in vitro testing .
    • Theoretical framework : Link simulations to enzyme inhibition mechanisms, guided by the Woodward-Hoffmann rules for pericyclic reactions in trichloropyridine systems .

Q. What strategies resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer : Address variability through:

  • Standardized assays : Replicate studies using uniform protocols (e.g., zoospore motility assays at 25°C with 10 µM compound concentrations) .
  • Control groups : Implement pre-test/post-test designs with nonequivalent controls to isolate compound effects from environmental variables .
  • Meta-analysis : Statistically aggregate data from multiple studies (e.g., using RevMan) to identify trends in EC₅₀ values .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C-tagged carboxylate) to trace metabolic pathways and confirm target engagement .

Q. How can membrane separation technologies improve the purification of this compound during large-scale synthesis?

  • Methodological Answer : Leverage advanced separation techniques:

  • Nanofiltration : Use polyamide membranes with 200–300 Da MWCO to remove low-MW impurities (e.g., unreacted amines) .
  • Liquid-liquid extraction : Optimize pH (e.g., pH 6–7) to partition the compound into organic phases (ethyl acetate) while retaining hydrophilic byproducts .
  • Crystallization : Recrystallize from ethanol/water mixtures (70:30 v/v) to achieve >99% purity, monitored by DSC for polymorph screening .

Methodological Design & Theoretical Integration

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Microcosm studies : Incubate the compound in soil/water systems under controlled light, temperature, and microbial activity. Monitor degradation via LC-MS/MS, identifying metabolites like dechlorinated pyridine derivatives .
  • Isotope ratio monitoring : Use ³⁶Cl-labeled analogs to trace abiotic degradation (hydrolysis vs. photolysis) .
  • QSAR modeling : Corporate structural descriptors (e.g., Hammett σ constants for substituents) to predict half-lives in different matrices .

Q. How can researchers align mechanistic studies of this compound with broader theoretical frameworks in agrochemical design?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Map trichloropyridine motifs to known fungicidal targets (e.g., succinate dehydrogenase inhibitors) using comparative molecular field analysis (CoMFA) .
  • Systems biology : Integrate transcriptomic data from treated microbial cultures to identify upregulated stress-response pathways (e.g., oxidative phosphorylation) .
  • Conceptual frameworks : Apply transition state theory to explain nucleophilic substitution kinetics at the 4-amino position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.